N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

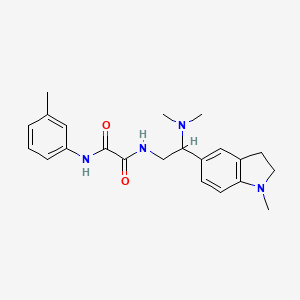

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

The synthesis typically involves multi-step organic reactions, including the formation of the oxalamide linkage through the reaction of an amine with an oxalic acid derivative under controlled conditions. The specific steps may vary based on the desired purity and yield.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of oxalamide can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer and leukemia cells.

- Neuroprotective Effects : Some studies suggest that this class of compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The dimethylamino group is often associated with enhanced blood-brain barrier permeability, which is crucial for central nervous system activity.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The interaction with various signaling pathways (e.g., MAPK, PI3K/Akt) plays a critical role in mediating the cellular responses to stress and apoptosis.

In Vitro Studies

A study conducted on a series of oxalamide derivatives, including this compound, revealed significant cytotoxicity against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer properties.

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.6 |

| Compound B | HeLa | 4.3 |

| N1... | A549 | 3.8 |

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of related compounds. For example, a recent study demonstrated that administration of an oxalamide derivative led to a significant reduction in tumor size in xenograft models.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-15-6-5-7-18(12-15)24-22(28)21(27)23-14-20(25(2)3)16-8-9-19-17(13-16)10-11-26(19)4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRBZSXWTITHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.